molecular formula C6H11Cl2N3 B1438335 (2-Methylpyrimidin-4-yl)methylamine dihydrochloride CAS No. 1153235-58-5

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride

Cat. No.: B1438335
CAS No.: 1153235-58-5
M. Wt: 196.07 g/mol
InChI Key: HZUNUNWGFIFNMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride typically involves the reaction of 2-methylpyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and subsequent formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpyrimidin-5-yl)methylamine dihydrochloride
  • (2-Methylpyrimidin-6-yl)methylamine dihydrochloride
  • (2-Methylpyrimidin-3-yl)methylamine dihydrochloride

Uniqueness

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research applications where precise modifications of molecular targets are required .

Properties

IUPAC Name

(2-methylpyrimidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-8-3-2-6(4-7)9-5;;/h2-3H,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUNUNWGFIFNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride
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(2-Methylpyrimidin-4-yl)methylamine dihydrochloride
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(2-Methylpyrimidin-4-yl)methylamine dihydrochloride
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Reactant of Route 6
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride

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